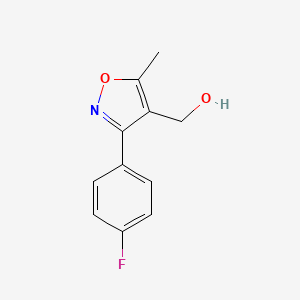

(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol

Description

Historical Context of Isoxazole Derivatives in Chemical Research

The development of isoxazole chemistry traces its origins to the pioneering work of Ludwig Claisen in 1903, when he synthesized the first compound of this series through the oximation of propargylaldehyde acetal. This foundational discovery established isoxazoles as a distinct class of five-membered heterocyclic compounds, characterized by an oxygen atom positioned adjacent to a nitrogen atom within the aromatic ring system. The early twentieth century witnessed gradual recognition of the unique electronic properties inherent in the isoxazole framework, particularly the weak nitrogen-oxygen bond that distinguishes these compounds from other azole derivatives.

Systematic investigation of isoxazole derivatives expanded significantly throughout the mid-twentieth century, driven by observations of their occurrence in natural products such as ibotenic acid and muscimol. The development of cycloaddition methodologies, particularly the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, provided researchers with reliable synthetic routes to access diversely substituted isoxazole frameworks. These methodological advances enabled the systematic exploration of structure-activity relationships and facilitated the emergence of isoxazole derivatives as valuable synthetic intermediates and potential therapeutic agents.

The photochemical properties of isoxazoles, first reported in 1966, revealed the inherent instability of the nitrogen-oxygen bond under ultraviolet irradiation, leading to ring-opening reactions through azirine intermediates. These discoveries not only expanded understanding of isoxazole reactivity but also opened new avenues for synthetic manipulation and biological applications, including photoaffinity labeling and chemoproteomic studies.

Significance of Fluorinated Isoxazole Compounds in Medicinal Chemistry

Fluorinated isoxazole derivatives occupy a privileged position in contemporary medicinal chemistry due to the synergistic effects of fluorine incorporation and the unique electronic properties of the isoxazole ring system. The introduction of fluorine atoms into organic molecules fundamentally alters their pharmacokinetic properties, often enhancing metabolic stability, improving bioavailability, and modulating protein-ligand interactions. Within the isoxazole framework, fluorination strategies have proven particularly valuable for developing selective enzyme inhibitors and receptor modulators.

The success of fluorinated isoxazole-containing pharmaceuticals in clinical applications has validated this structural approach. Notable examples include the cyclooxygenase-2 inhibitor valdecoxib, which demonstrated the potential for selective enzyme inhibition through careful molecular design. The beta-lactamase-resistant antibiotics cloxacillin, dicloxacillin, and flucloxacillin further illustrate the therapeutic value of isoxazole-containing compounds, particularly in addressing antibiotic resistance challenges.

Recent advances in fluorinated isoxazole synthesis have enabled the preparation of compounds bearing trifluoromethyl, difluoromethyl, and monofluoromethyl substituents at various positions of the isoxazole ring. These methodological developments have facilitated systematic structure-activity relationship studies and enabled the design of compounds with enhanced potency and selectivity. The incorporation of fluorinated substituents has proven particularly effective in modulating the electronic properties of the isoxazole ring, influencing both reactivity and biological activity.

The development of metal-free cycloaddition reactions for fluorinated isoxazole synthesis has addressed practical concerns regarding scalability and cost-effectiveness. These methodologies have demonstrated yields ranging from 40% to 95% for various substitution patterns, enabling the preparation of building blocks suitable for pharmaceutical development. The regioselective nature of these reactions has proven crucial for accessing specific substitution patterns required for optimal biological activity.

Current Research Landscape and Applications

Contemporary research in fluorinated isoxazole chemistry encompasses diverse synthetic methodologies, biological evaluation protocols, and application domains. Current synthetic approaches emphasize sustainability and efficiency, with particular attention to green chemistry principles and atom-economical transformations. Recent methodological advances include transition metal-catalyzed cycloadditions, environmentally benign solvent systems, and regioselective functionalization techniques that enable precise control over substitution patterns.

The anticancer potential of isoxazole derivatives has emerged as a significant research focus, with compounds demonstrating activity against various cancer cell lines. Recent studies have identified isoxazole derivatives with effective concentrations in the micromolar range against breast cancer and colon cancer cell lines, suggesting potential for therapeutic development. Molecular docking studies have provided insights into the binding modes of these compounds with target proteins, facilitating rational drug design approaches.

Anti-inflammatory applications represent another active area of investigation, with isoxazole derivatives showing selective inhibition of cyclooxygenase-2 enzymes. In vitro assays have demonstrated that certain compounds achieve half-maximal inhibitory concentrations below 1 micromolar, indicating potent anti-inflammatory effects. These findings have prompted further investigation into the structure-activity relationships governing selectivity and potency.

Current research efforts also focus on the development of isoxazole-based antibacterial agents, addressing the growing challenge of antimicrobial resistance. Novel synthetic approaches have enabled the preparation of isoxazole derivatives bearing diverse functional groups, facilitating systematic evaluation of antibacterial activity. These studies have identified structural features that enhance antimicrobial potency while maintaining selectivity for bacterial targets.

Nomenclature and Identification Parameters

This compound is systematically named according to International Union of Pure and Applied Chemistry conventions, reflecting its substitution pattern and functional group arrangement. The compound bears the Chemical Abstracts Service registry number 1018297-63-6, providing unambiguous identification within chemical databases and literature. The molecular formula C11H10FNO2 indicates the presence of eleven carbon atoms, ten hydrogen atoms, one fluorine atom, one nitrogen atom, and two oxygen atoms.

The International Chemical Identifier string for this compound is 1S/C11H10FNO2/c1-7-10(6-14)11(13-15-7)8-2-4-9(12)5-3-8/h2-5,14H,6H2,1H3, providing a standardized representation of its molecular structure. The corresponding International Chemical Identifier Key YTPVTPNVCHCMAT-UHFFFAOYSA-N serves as a fixed-length hash code derived from the full identifier, facilitating database searches and structural comparisons.

The compound exists as a solid under standard conditions and requires storage at temperatures between 2 and 8 degrees Celsius in sealed containers under dry conditions. Quality control specifications typically require purity levels of 97% or higher, as determined by standard analytical methods including nuclear magnetic resonance spectroscopy and mass spectrometry.

Table 1: Molecular Properties of this compound

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1018297-63-6 |

| Molecular Formula | C11H10FNO2 |

| Molecular Weight | 207.2 g/mol |

| International Chemical Identifier Key | YTPVTPNVCHCMAT-UHFFFAOYSA-N |

| Physical State | Solid |

| Storage Temperature | 2-8°C |

| Required Purity | ≥97% |

Table 2: Synthetic Methodologies for Related Fluorinated Isoxazole Derivatives

The structural characterization of this compound reveals key features that influence its chemical and biological properties. The presence of the 4-fluorophenyl substituent at the 3-position of the isoxazole ring introduces electron-withdrawing character while maintaining aromatic interactions. The methyl group at the 5-position provides steric influence and contributes to the overall lipophilicity of the molecule. The hydroxymethyl functionality at the 4-position serves as a potential site for further derivatization and may contribute to hydrogen bonding interactions in biological systems.

Propriétés

IUPAC Name |

[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-7-10(6-14)11(13-15-7)8-2-4-9(12)5-3-8/h2-5,14H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPVTPNVCHCMAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=C(C=C2)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651470 | |

| Record name | [3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018297-63-6 | |

| Record name | [3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis of 4-Fluorophenylnitrile Oxide

-

Precursor : 4-Fluorobenzaldehyde reacts with hydroxylamine hydrochloride to form the corresponding aldoxime.

-

Oxidation : The aldoxime is treated with chloramine-T or N-chlorosuccinimide (NCS) to generate the nitrile oxide.

Cycloaddition with Methyl-Substituted Dipolarophile

A methyl-bearing dipolarophile (e.g., propargyl alcohol or acetylene) reacts with the nitrile oxide to form the isoxazole ring. For example:

-

Dipolarophile : Methylacetylene or its derivatives.

-

Conditions : Anhydrous toluene or dichloromethane under reflux.

The regioselectivity of the cycloaddition ensures the 4-fluorophenyl group occupies position 3, while the methyl group resides at position 5.

Functionalization at Position 4: Carboxylic Acid Derivatives

Synthesis of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic Acid

The carboxylic acid at position 4 is introduced via:

Conversion to Acid Chloride

The carboxylic acid is converted to the acid chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) :

Procedure :

-

Combine 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (1 eq) with excess SOCl₂ (2–3 eq).

-

Reflux at 60–80°C for 3 hours under anhydrous conditions.

-

Remove excess SOCl₂ via vacuum distillation to yield the acid chloride.

Reaction Data :

Reduction of Acid Chloride to Primary Alcohol

Lithium Aluminum Hydride (LiAlH₄) Reduction

LiAlH₄ reduces acid chlorides to primary alcohols via nucleophilic acyl substitution:

Procedure :

-

Dissolve the acid chloride (1 eq) in anhydrous tetrahydrofuran (THF) or diethyl ether.

-

Add LiAlH₄ (1.1 eq) portion-wise at 0°C under nitrogen.

-

Stir at room temperature for 2–4 hours.

-

Quench with aqueous NH₄Cl or Rochelle salt solution.

-

Extract with ethyl acetate and purify via silica gel chromatography.

Reaction Data :

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reaction conditions. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the fluorophenyl ring, allowing for the introduction of various functional groups. Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are used in these reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogens, alkyl halides, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the functional groups introduced.

Applications De Recherche Scientifique

Chemistry:

Synthesis of Complex Molecules: (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

Biological Probes: The compound can be used as a probe in biological studies to investigate enzyme activities and receptor interactions due to its unique structural features.

Medicine:

Drug Development: The compound’s structural similarity to biologically active molecules makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry:

Material Science: this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the hydroxymethyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Structural Analogues

The compound is compared to structurally related derivatives with modifications in substituent positions, halogen types, or functional groups. Key examples include:

Key Observations :

- Functional Group Modifications: The carboxylic acid derivative (C₁₁H₈FNO₃) exhibits higher acidity compared to the methanol-containing parent compound, making it more suitable for ionic salt formation in pharmaceutical formulations .

Physicochemical Properties

- Lipophilicity: Fluorine and methyl groups enhance lipophilicity, improving membrane permeability. Ethoxy-substituted derivatives (e.g., C₁₃H₁₅NO₃) show even greater hydrophobicity, which may affect bioavailability .

Activité Biologique

(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a fluorinated phenyl ring and an isoxazole moiety, which are known to influence its biological properties.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. Notably:

- GABA Receptor Modulation : The compound has been identified as a negative allosteric modulator of GABA_A receptors, particularly those containing the α5 subunit. This modulation can influence anxiety and cognitive functions .

- Acetylcholinesterase Inhibition : Preliminary studies suggest that this compound may exhibit inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in Alzheimer's disease treatment .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- GABA_A Receptor Studies : Research indicated that compounds similar to this compound showed significant effects on GABA_A receptor subtypes, leading to potential therapeutic applications in anxiety disorders .

- AChE Inhibition : A study evaluated various compounds for AChE inhibition, where this compound demonstrated promising results comparable to established inhibitors like Galanthamine .

- Antioxidant and Antimicrobial Effects : The compound was also tested for antioxidant properties using the DPPH assay, showing moderate activity. Additionally, its methanol extract exhibited antibacterial effects against common pathogens such as E. coli and S. aureus, indicating its potential use in treating infections .

Q & A

Q. What are the optimal synthetic routes for (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, bromoacetamide intermediates (e.g., N-[3-(2-fluorobenzoyl)-5-methylisoxazol-4-yl]bromoacetamide) react with ammonia in methanol at low temperatures (-60°C), followed by gradual warming to room temperature for 16 hours. Workup involves solvent evaporation, dichloromethane dissolution, and sodium carbonate washing to isolate the product . Key parameters include solvent choice (methanol or THF), reaction time, and temperature control to avoid side reactions.

Q. How can the purity and structural identity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- Elemental Analysis : Compare calculated vs. observed percentages of C, H, and N (e.g., C: 43.48% calculated vs. 43.63% observed) .

- Chromatography : Employ HPLC or GC with UV/fluorescence detection for purity assessment.

- Spectroscopy : Confirm functional groups via FT-IR (hydroxyl stretch ~3200–3600 cm⁻¹) and ¹H/¹³C NMR (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .

Q. What are the key physicochemical properties relevant to handling and storage?

- Methodological Answer : Critical properties include:

Advanced Research Questions

Q. Which crystallographic software tools are suitable for resolving its crystal structure, and what challenges arise during refinement?

- Methodological Answer :

- SHELX Suite : SHELXL is widely used for small-molecule refinement due to its robustness with high-resolution data. SHELXD and SHELXE can assist in experimental phasing .

- SIR97 : Integrates direct methods (SIR92) and Fourier refinement (CAOS), offering automated solutions for structure determination .

Challenges include handling twinned crystals or low-resolution data. For fluorophenyl derivatives, anisotropic displacement parameters for fluorine atoms require careful modeling .

Q. How can computational methods predict the compound’s reactivity or biological interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites on the isoxazole ring.

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. For fluorophenyl derivatives, halogen bonding with protein residues is a key consideration .

Validate predictions with experimental data (e.g., enzyme inhibition assays).

Q. What strategies enable functionalization of the hydroxymethyl group for derivatization studies?

- Methodological Answer :

- Oxidation : Convert the hydroxymethyl group to a carboxaldehyde using oxidizing agents (e.g., PCC in dichloromethane), as demonstrated in related isoxazole derivatives .

- Esterification : React with acyl chlorides (e.g., acetyl chloride) to form esters, improving lipophilicity for pharmacokinetic studies .

Monitor reactions via TLC and characterize products using LC-MS or NMR.

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

- Methodological Answer : Compare analogues like (3-(4-Bromophenyl)-5-methylisoxazol-4-yl)methanol (CAS 723-46-6) or (3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)methanol (CAS 175204-38-3) .

- Biological Assays : Test antimicrobial or anticancer activity in vitro. For example, fluorophenyl groups enhance membrane permeability, while chlorine substituents may increase electrophilic reactivity .

- SAR Analysis : Correlate logP values (measured via HPLC) with activity trends .

Contradictions and Limitations in Current Data

- Melting Point Variability : Reported values range from 107°C to 168–172°C in structurally similar compounds . This discrepancy may arise from polymorphic forms or impurities, necessitating differential scanning calorimetry (DSC) validation.

- Safety Data Gaps : While flammability and toxicity data are limited, extrapolate precautions from analogous compounds (e.g., use dry chemical fire extinguishers and PPE during handling) .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.